2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps The initial step often includes the formation of the thiadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to cross cellular membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-bromophenyl)acetamide
- 2-(benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole
- 2-(benzylthio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C21H22N4O3S3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N4O3S3/c1-3-28-17-10-9-16(11-18(17)27-2)12-22-23-19(26)14-30-21-25-24-20(31-21)29-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
QEAYDZPIRWMJDV-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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